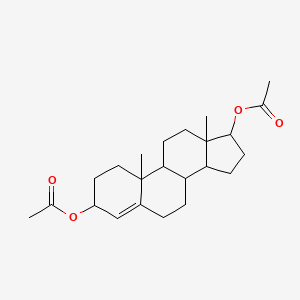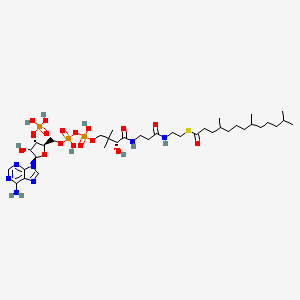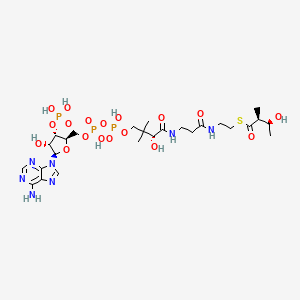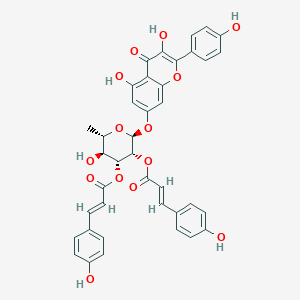
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)
Descripción general
Descripción
Kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) is a glycosyloxyflavone that consists of kaempferol attached to a 2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranosyl moiety at position 7. Isolated from the flowers and fruits of Tetrapanax papyriferus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a cinnamate ester, a monosaccharide derivative and a glycosyloxyflavone. It derives from a trans-4-coumaric acid.
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Properties
Kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) exhibits notable antimicrobial and cytotoxic properties. A study by Mitrokotsa et al. (1993) discovered this compound in the methanolic extract of Platanus orientalis L. buds, demonstrating its cytotoxic and antimicrobial efficacy against various human cell lines and Gram-positive and Gram-negative organisms (Mitrokotsa et al., 1993).
Inhibition of Cell Proliferation
Kuo et al. (2005) identified kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) as a potent inhibitor of human peripheral blood mononuclear cells (PBMC) proliferation. The compound showed significant suppressive effects on cell proliferation, indicating its potential in regulating immune responses and possibly in therapeutic applications (Kuo et al., 2005).
Antioxidant Activity
This compound also demonstrates antioxidant properties. Studies by Liu et al. (2015) on Cinnamoum reticulatum Hayata revealed that kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) possesses antioxidant and antiproliferative activities, particularly against lung and breast cancer cell lines (Liu et al., 2015).
Role in Prostate Specific Antigen Regulation
Han et al. (2007) explored the role of this compound in decreasing prostate specific antigen (PSA) secretion in LNCaP cells, a model for studying prostate health. This research indicates its potential application in the treatment or study of prostate-related disorders (Han et al., 2007).
Potential in Fighting Multidrug Resistance
Recent research by Ismail et al. (2023) on Ephedra foeminea extracts highlighted the antimicrobial and anti-biofilm activities of kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) against multidrug-resistant infections. This discovery opens new avenues for its application in biomedical and biotechnological fields (Ismail et al., 2023).
Propiedades
Fórmula molecular |
C39H32O14 |
|---|---|
Peso molecular |
724.7 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6S)-2-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(46)37(52-30(44)16-6-21-2-10-24(40)11-3-21)38(53-31(45)17-7-22-4-12-25(41)13-5-22)39(49-20)50-27-18-28(43)32-29(19-27)51-36(35(48)34(32)47)23-8-14-26(42)15-9-23/h2-20,33,37-43,46,48H,1H3/b16-6+,17-7+/t20-,33-,37+,38+,39-/m0/s1 |
Clave InChI |
MCRKSHUHZRIUDW-UHXFTNJJSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Sinónimos |
K7-23C-rhamnoside kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnoside) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
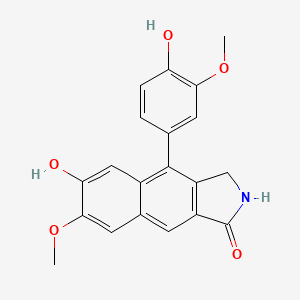
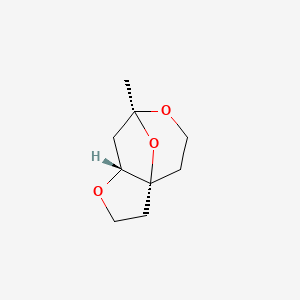


![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
![(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol](/img/structure/B1245926.png)
![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)


